molecular formula C8H9N5 B1428078 6-(1-methyl-1H-pyrazol-4-yl)pyridazin-3-amine CAS No. 1185767-30-9

6-(1-methyl-1H-pyrazol-4-yl)pyridazin-3-amine

Cat. No.: B1428078
CAS No.: 1185767-30-9
M. Wt: 175.19 g/mol
InChI Key: VUROTULAXWJUOD-UHFFFAOYSA-N
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Description

“6-(1-methyl-1H-pyrazol-4-yl)pyridazin-3-amine” is a chemical compound with the molecular weight of 340.39 . It is a solid substance at room temperature .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C20H16N6/c1-25-13-16 (11-23-25)19-6-7-20-22-12-17 (26 (20)24-19)10-14-4-5-18-15 (9-14)3-2-8-21-18/h2-9,11-13H,10H2,1H3 .


Physical And Chemical Properties Analysis

“this compound” is a solid substance at room temperature . It should be stored in a dark place, under an inert atmosphere .

Scientific Research Applications

Synthesis and Characterization

  • Pyrazole Derivatives Synthesis : A study demonstrated the synthesis of pyrazole derivatives including N-((1h-pyrazol-1-yl) methyl) pyrimidin-2-amine (L1), 2-(((1h-pyrazol-1-yl) methyl) amino) benzoic acid (L2), and ethyl 5-methyl-1-(((6-methyl-3-nitropyridin-2-yl) amino) methyl)-1h-pyrazole-3-carboxylate (L3). These compounds were characterized through various spectroscopic methods and X-ray crystallography, revealing insights into their geometric parameters and potential biological activity (Titi et al., 2020).

Biological Activity

  • Potential for Chemical and Pharmacological Activities : Novel pyrazole-o-aminonitriles, used as precursors for pyrazolo[3,4-d]pyrimidines, showed prospects for significant chemical and pharmacological activities (Al-Afaleq & Abubshait, 2001).
  • Inhibition of Yeast α-Glucosidase : Pyrazolylpyridazine amines synthesized through an environmentally friendly reaction exhibited moderate in vitro inhibition of yeast α-glucosidase, with one derivative showing significant potency (Chaudhry et al., 2017).

Agricultural and Environmental Applications

  • Plant Growth Stimulant Activity : A series of novel 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3(2H)-one derivatives were synthesized and showed pronounced plant growth stimulant activity, indicating potential use in agriculture (Yengoyan et al., 2018).

Green Chemistry

  • Regioselective Synthesis in Green Chemistry : A study described a green and efficient approach for the synthesis of novel pyrimidine and pyrazole derivatives using environmentally friendly catalysts, showcasing the application of green chemistry principles (Poomathi et al., 2015).

Potential Therapeutic Applications

  • Synthesis of Analgesic Agents : Research on the synthesis of 5-amino-3-aryl-1-(6'-chloropyridazin-3'-yl)pyrazoles and their derivatives indicated potential as analgesic agents, with some showing promising results in in vivo studies (Aggarwal et al., 2020).
  • Anti-Tubercular Activity : Ethyl-1-(6-(4-substitutedacetylatedpiperazin-1-yl)pyrimidin-4-yl)-5-amino-1H-pyrazole-4-carboxylate derivatives were developed and evaluated for anti-tubercular activity, with one compound showing significant potency (Vavaiya et al., 2022).

Safety and Hazards

The compound is associated with certain hazards. It can cause skin and eye irritation, and may also cause respiratory irritation . Therefore, it is recommended to wear protective gloves, clothing, and eye/face protection when handling this compound .

Properties

IUPAC Name

6-(1-methylpyrazol-4-yl)pyridazin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N5/c1-13-5-6(4-10-13)7-2-3-8(9)12-11-7/h2-5H,1H3,(H2,9,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUROTULAXWJUOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=NN=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

3-Amino-6-chloropyridazine (7.76 g, 59.9 mmol) was introduced in a round bottom flask with 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaboran-2-yl)-1H-pyrazole (13.1 g, 59.9 mmol) and dissolved in 2-dimethoxyethane (160 mL). An aqueous solution of 2 M Na2CO3 (110 mL, 220 mmol) was added to this mixture and also tetrakis-(triphenylphosphine)-palladium (3.5 g, 2.99 mmol). The RM was refluxed for 26 h under nitrogen. Then was taken up with EtOAc and washed with 1N NaOH and brine. The organic layer was dried over Na2SO4 and the solvent was removed. The residue was triturated with Et2O to afford the title compound as a yellow solid (tR 0.9 min (conditions 2), MH+=176).
Quantity
7.76 g
Type
reactant
Reaction Step One
[Compound]
Name
1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaboran-2-yl)-1H-pyrazole
Quantity
13.1 g
Type
reactant
Reaction Step One
Quantity
110 mL
Type
reactant
Reaction Step Two
Quantity
3.5 g
Type
catalyst
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
2-dimethoxyethane
Quantity
160 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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